1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c20-13-3-1-12(2-4-13)9-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h1-4,14-16H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDQFNZXKGQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, often employing palladium-catalyzed reactions . The bromophenyl group is introduced via a substitution reaction, and the final product is obtained through a series of acylation and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the azabicyclo[3.2.1]octane system provides rigidity and spatial orientation for optimal interaction . Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | LogP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.2* | 433.3 | 4 |
| Procymidone | 2.8 | 284.1 | 3 |
| Vinclozolin | 3.0 | 286.1 | 3 |
*Estimated using fragment-based methods.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s boronate-containing analogues (e.g., CAS 1356111-39-1) suggest feasible routes via Suzuki coupling .
- Toxicity Considerations : Unlike dichlorophenyl agrochemicals (e.g., procymidone), the bromophenyl group may reduce electrophilic toxicity but increase persistence .
Biological Activity
1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activity, particularly in the context of opioid receptor interactions and other therapeutic applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives related to azabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The presence of the 4-bromophenyl group and the pyrrolidine dione moiety contributes to its pharmacological properties.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H22BrN2O2 |
| Molecular Weight | 364.27 g/mol |
| CAS Number | Not explicitly listed |
Mu Opioid Receptor Antagonism
Research indicates that compounds similar to this compound may act as mu opioid receptor antagonists. This mechanism is crucial for addressing conditions related to opioid-induced bowel dysfunction (OBD) without compromising analgesic effects in the central nervous system .
Inhibition of Inflammatory Pathways
Studies have shown that related pyrrolidine derivatives can inhibit nuclear factor kappa B (NF-κB) signaling pathways, which are implicated in inflammatory responses. By modulating these pathways, the compound may exhibit anti-inflammatory properties, making it a candidate for treating various inflammatory diseases .
Pharmacological Studies
- Opioid Receptor Activity : The compound has been studied for its ability to selectively block mu opioid receptors, potentially reducing side effects associated with opioid therapies while maintaining analgesic efficacy .
- Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could significantly reduce markers of inflammation such as TNF-α and IL-1β in models of acute lung injury, indicating a protective role against inflammation-induced damage .
Case Studies
A review of literature reveals several case studies where similar compounds were tested:
- Case Study 1 : A compound structurally related to this compound was shown to alleviate symptoms in models of inflammatory bowel disease by inhibiting excessive mu receptor activation.
- Case Study 2 : In neuroinflammation models, pyrrolidine derivatives demonstrated cognitive protection through modulation of oxidative stress markers and inflammatory cytokines, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
